molecular formula C52H59NO18 B12434585 7-Xylosylpaclitaxel;Taxol-7-xyloside

7-Xylosylpaclitaxel;Taxol-7-xyloside

Cat. No.: B12434585
M. Wt: 986.0 g/mol
InChI Key: ZVEGOBHUZTXSFK-JSXILTKZSA-N
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Description

(1S,4S,10S)-4,12-bis(acetyloxy)-1-hydroxy-15-{[2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-9-[(3,4,5-trihydroxyoxan-2-yl)oxy]-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, acetyloxy, and benzoate groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

  • Synthetic Routes and Reaction Conditions

      Step 1: Formation of the core tetracyclic structure through cyclization reactions.

      Step 2: Introduction of hydroxyl and acetyloxy groups via esterification and hydroxylation reactions.

      Step 3: Attachment of the benzoate group through esterification.

      Step 4: Final purification and crystallization to obtain the desired compound.

  • Industrial Production Methods

    • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
    • Use of catalysts to enhance reaction rates and selectivity.
    • Implementation of continuous flow processes for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperatures.

      Products: Oxidized derivatives with altered functional groups.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Mild to moderate temperatures, inert atmosphere.

      Products: Reduced derivatives with modified functional groups.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varying temperatures, presence of catalysts.

      Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique structural properties and reactivity.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
    • Used in biochemical assays to study enzyme interactions and inhibition.
  • Medicine

    • Explored as a potential therapeutic agent for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through the following mechanisms:

  • Molecular Targets

    • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
    • Receptors: Binding to cellular receptors to modulate signaling pathways.
  • Pathways Involved

    • Oxidative stress pathways: Modulation of reactive oxygen species (ROS) levels.
    • Inflammatory pathways: Inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Similar Compounds

    • (1S,4S,10S)-4,12-bis(acetyloxy)-1-hydroxy-15-{[2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-9-[(3,4,5-trihydroxyoxan-2-yl)oxy]-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl acetate.
    • (1S,4S,10S)-4,12-bis(acetyloxy)-1-hydroxy-15-{[2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-9-[(3,4,5-trihydroxyoxan-2-yl)oxy]-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl propionate.
  • Uniqueness

    • Unique structural features such as the specific arrangement of functional groups.
    • Distinct biological activities and mechanisms of action.

This detailed article provides a comprehensive overview of (1S,4S,10S)-4,12-bis(acetyloxy)-1-hydroxy-15-{[2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-9-[(3,4,5-trihydroxyoxan-2-yl)oxy]-6-oxatetracyclo[11310(3),(1)?0?,?]heptadec-13-en-2-yl benzoate, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C52H59NO18

Molecular Weight

986.0 g/mol

IUPAC Name

[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1

InChI Key

ZVEGOBHUZTXSFK-JSXILTKZSA-N

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Origin of Product

United States

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